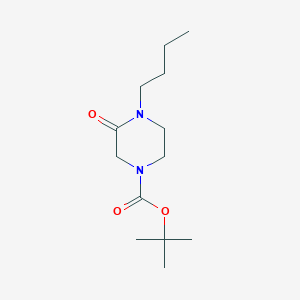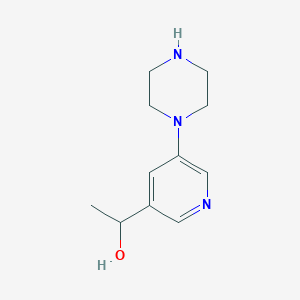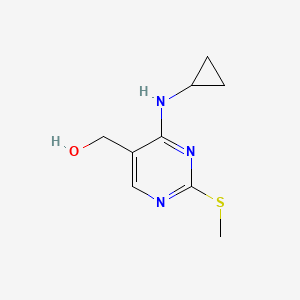![molecular formula C8H7ClO2S B13892880 Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride CAS No. 169473-62-5](/img/structure/B13892880.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its fused ring system, which includes a cyclobutene ring fused to a benzene ring. The sulfonyl chloride group attached to the triene system makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride typically involves the reaction of Bicyclo[4.2.0]octa-1,3,5-triene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is usually performed at low temperatures to prevent side reactions and to maintain the integrity of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure and reactivity make it a valuable building block in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the sulfonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: A derivative with a carboxylic acid group instead of the sulfonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-3-ethynyl: A derivative with an ethynyl group.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
169473-62-5 |
|---|---|
分子式 |
C8H7ClO2S |
分子量 |
202.66 g/mol |
IUPAC 名称 |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 |
InChI 键 |
OQIIBTNMFVGXSE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C1C=CC(=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



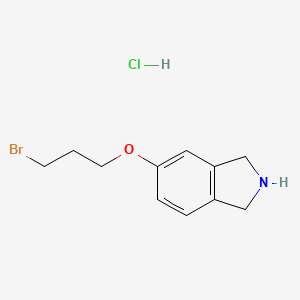
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)
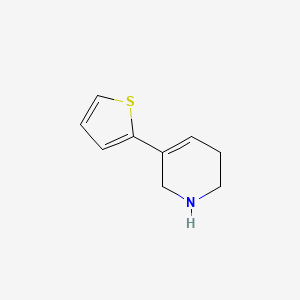
![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)
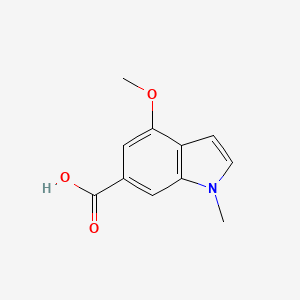
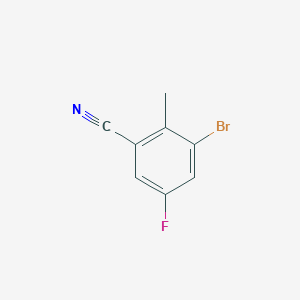
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
